Molecular Weight and Lipophilicity Offset vs. 2-Chloro-3-phenylquinoline (8-Des-Ethyl Analog)
The presence of the 8-ethyl group in 2-Chloro-8-ethyl-3-phenylquinoline (MW 267.75) increases molecular weight by +28.05 Da compared to the 8-unsubstituted analog 2-chloro-3-phenylquinoline (MW 239.70, CAS 2859-30-5) [1]. This ethyl substituent also increases calculated lipophilicity: the 8-H analog has a reported LogP of 4.56, while the 8-ethyl derivative is predicted to have a LogP approximately 0.8–1.0 units higher based on the π contribution of the ethyl fragment (+1.0 for CH2CH3 on an aromatic system) . This difference in lipophilicity affects both chromatographic retention behavior and predicted membrane permeability.
| Evidence Dimension | Molecular weight (Da) and predicted LogP |
|---|---|
| Target Compound Data | MW: 267.75 Da; predicted LogP: ~5.3–5.5 (estimated from 8-H analog LogP 4.56 + ethyl π contribution of ~1.0) |
| Comparator Or Baseline | 2-Chloro-3-phenylquinoline (CAS 2859-30-5): MW 239.70 Da; LogP 4.56 |
| Quantified Difference | ΔMW = +28.05 Da; ΔLogP ≈ +0.8 to +1.0 log units |
| Conditions | LogP values from computational prediction (XLogP/ALogP); 2-chloro-3-phenylquinoline LogP from molbase.cn and chemsrc.com databases |
Why This Matters
A LogP shift of ~1 unit can alter compound partitioning in biological assays and chromatographic purification by approximately one order of magnitude, making the 8-ethyl analog a meaningfully different tool compound for SAR campaigns.
- [1] Molbase. 2-Chloro-3-phenylquinoline, CAS 2859-30-5. Molecular Weight: 239.70 g/mol; LogP: 4.5552. https://qiye.molbase.cn View Source
